Preclinical Pharmacokinetics and Pharmacodynamics of Yosprala: A Technical Guide
Preclinical Pharmacokinetics and Pharmacodynamics of Yosprala: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Yosprala, a fixed-dose combination of aspirin (B1665792) and omeprazole (B731). The document synthesizes available data from non-clinical in vivo studies to elucidate the absorption, distribution, metabolism, and excretion of its components, alongside their pharmacological effects and mechanisms of action. This guide is intended to serve as a resource for researchers and professionals involved in drug development and discovery.
Introduction
Yosprala is a coordinated-delivery product containing immediate-release omeprazole and delayed-release, enteric-coated aspirin.[1] This formulation is designed to mitigate the risk of aspirin-associated gastric ulcers in patients requiring long-term aspirin therapy for secondary prevention of cardiovascular and cerebrovascular events. The omeprazole component raises the intragastric pH, creating a gastroprotective environment prior to the release and absorption of the gastro-toxic agent, aspirin.[1] Preclinical studies in animal models have been instrumental in characterizing the pharmacodynamic interactions and establishing the gastroprotective efficacy of this combination.
Pharmacodynamics in Preclinical Models
Preclinical pharmacodynamic studies of the aspirin and omeprazole combination have primarily focused on the gastrointestinal tract, evaluating the protective effects of omeprazole against aspirin-induced gastric mucosal injury. Rodent models, particularly rats, have been extensively used for this purpose.
Gastroprotective Effects in Aspirin-Induced Ulcer Models
Studies in Sprague-Dawley rats have demonstrated that omeprazole effectively prevents aspirin-induced gastric peptic ulcers.[2] In these models, daily oral administration of high-dose aspirin leads to the formation of severe hemorrhagic streaks in the stomach lining.[2] Co-administration of omeprazole has been shown to significantly repair these lesions.[2]
Table 1: Summary of Preclinical Pharmacodynamic Findings for Omeprazole's Gastroprotective Effect on Aspirin-Induced Gastric Injury in Rats
| Parameter | Aspirin Alone (150 mg/kg/day) | Aspirin (150 mg/kg/day) + Omeprazole (20 mg/kg/day) | Aspirin (150 mg/kg/day) + Omeprazole (20 mg/kg every other day) | Reference |
| Gastric Lesion Severity | Severe hemorrhagic streaks | Significant repair of lesions | Effective prevention of ulcers | [2] |
| Gastrin Levels | Not reported | Significantly higher than the every other day group | Lower than the daily omeprazole group | [2] |
| Parietal Cell Secretion | Not reported | Inhibited | Inhibited (no significant difference from daily) | [2] |
| Cell Apoptosis | Not reported | Reduced | Reduced (no significant difference from daily) | [2] |
Mechanism of Action
The pharmacodynamic effects of Yosprala are a result of the distinct mechanisms of its two active components.
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Aspirin: Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The inhibition of COX-1 in platelets reduces the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator and vasoconstrictor, thereby exerting its antiplatelet effect.[3] However, the inhibition of COX-1 in the gastric mucosa decreases the production of gastroprotective prostaglandins (B1171923) (PGE2 and PGI2), leading to reduced mucus and bicarbonate secretion, and decreased mucosal blood flow, which can result in gastric injury.[3][4]
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Omeprazole: Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (the proton pump) of the gastric parietal cells.[5][6] This inhibition suppresses the final step in gastric acid secretion, leading to a reduction in both basal and stimulated gastric acid output.[7] By increasing the intragastric pH, omeprazole creates a less hostile environment for the gastric mucosa and reduces the direct irritant effect of aspirin.[5]
Pharmacokinetics in Preclinical Models
Detailed preclinical pharmacokinetic data for the specific fixed-dose combination of Yosprala is limited in publicly available literature. However, studies on the individual components in animal models provide insights into their absorption, distribution, metabolism, and excretion.
A study in rats investigated the effect of omeprazole on the bioavailability of aspirin.[1] The results indicated that an antisecretory dose of omeprazole reduced the gastric absorption and relative bioavailability of aspirin.[1] This is attributed to the increase in gastric pH, which shifts aspirin absorption towards the intestine where it is more susceptible to degradation to salicylic (B10762653) acid.[1]
Table 2: Summary of Preclinical Pharmacokinetic Parameters for Aspirin and Omeprazole (Individual Components)
| Drug | Species | Route of Administration | Key Findings | Reference |
| Aspirin | Rat | Intragastric | Omeprazole pre-dosing reduced gastric absorption and relative bioavailability of aspirin. | [1] |
| Aspirin | Rat | Oral Gavage vs. Diet | Diet dosing resulted in more constant plasma and colon salicylate (B1505791) concentrations compared to gavage. | [8] |
| Omeprazole | Dog | Oral, IV | In gastric fistula dogs, omeprazole was found to be about 10 times more potent than cimetidine. | [6] |
| Omeprazole | Dog, Rat | Oral | Rapidly absorbed with a short elimination half-life (approx. 1 hour), but a long duration of antisecretory effect. | [9] |
Experimental Protocols
The following are detailed methodologies for key preclinical experiments cited in this guide.
Aspirin-Induced Gastric Ulcer Model in Rats
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Animals: Male Sprague-Dawley rats (250–300 g) are used.[2]
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Acclimatization: Animals are housed in hygienic cages at 22–24 °C with a 12-hour light/dark cycle and have free access to food and water for a 1-week adaptation period.[2]
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Drug Administration:
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Aspirin is suspended in 1% carboxymethylcellulose (CMC) and administered orally via gavage at a dose of 150 mg/kg once daily.[2]
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Omeprazole is also suspended in 1% CMC and administered orally via gavage at a dose of 20 mg/kg. Dosing regimens can be once daily, once every other day, or once every three days.[2]
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Study Duration: The treatment period is typically 15 days.[2]
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Endpoint Evaluation:
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Macroscopic Gastric Lesion Assessment: At the end of the study, rats are sacrificed, and their stomachs are removed and opened along the greater curvature. The stomachs are macroscopically examined for hemorrhagic streaks and ulcers. The ulcer index can be calculated based on the number and severity of lesions.[2]
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Histological Examination: Gastric tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of mucosal damage.
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Biochemical Analysis: Blood samples can be collected to measure serum gastrin levels. Gastric mucosal tissue can be collected to assess prostaglandin (B15479496) concentrations via radioimmunoassay.[1]
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Pharmacokinetic Study of Aspirin and Omeprazole Interaction in Rats
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Animals: Male Sprague-Dawley rats are used.[1]
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Pre-dosing: Rats are pre-dosed with either saline or an antisecretory dose of omeprazole.[1]
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Drug Administration: Aspirin (either alone or complexed with a carrier like dipalmitoylphosphatidylcholine) is administered intragastrically.[1]
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Sample Collection:
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Blood samples are collected at various time points post-administration.
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Gastric mucosal tissue is also collected.[1]
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Analytical Methods:
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Concentrations of aspirin and its primary metabolite, salicylic acid, in blood and gastric mucosa are determined using High-Performance Liquid Chromatography (HPLC).[1]
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The concentration of 6-keto-PGF1 alpha (a stable metabolite of prostacyclin) in the gastric mucosa is measured by radioimmunoassay to assess the pharmacodynamic effect on prostaglandin synthesis.[1]
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Signaling Pathways and Experimental Workflows
Signaling Pathway of Aspirin-Induced Gastric Injury
Caption: Aspirin's dual mechanism of gastric injury.
Signaling Pathway of Omeprazole's Gastroprotective Action
Caption: Omeprazole's mechanism of proton pump inhibition.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical PK/PD assessment.
References
- 1. Effect of omeprazole on the bioavailability of unmodified and phospholipid-complexed aspirin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole taken once every other day can effectively prevent aspirin-induced gastrointestinal mucosal damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Aspirin-Induced Gastrointestinal Injury: Systematic Review and Network Meta-Analysis [frontiersin.org]
- 4. Inhibition of Aspirin-Induced Gastrointestinal Injury: Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 6. Mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparison of pharmacokinetic and pharmacodynamic profiles of aspirin following oral gavage and diet dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
